N,N,N',N'-Tetrakis[4-(dibutylamino)phenyl]benzene-1,4-diamine
Description
Historical Context and Discovery Timeline
N,N,N',N'-Tetrakis[4-(dibutylamino)phenyl]benzene-1,4-diamine emerged as a compound of interest in the late 20th century, coinciding with advancements in polymer science and materials engineering. Its development was driven by the need for specialized infrared (IR) absorbers in industrial applications, such as heat management in poly(methyl methacrylate) (PMMA) panes. Patent literature from the early 2000s highlights its role in photographic film development, where its thiocyanate-related absorbance properties (notably at 2052 cm⁻¹ in IR spectroscopy) improved emulsion sensitivity. By the 2010s, its utility expanded into optoelectronics, particularly in near-infrared (NIR) light absorption for sensors and thermal imaging.
Nomenclature and Systematic Identification
IUPAC Name Derivation
The systematic IUPAC name, This compound, is derived as follows:
CAS Registry Number (4182-80-3) Significance
The CAS registry number 4182-80-3 serves as a unique identifier, enabling precise tracking in chemical databases, regulatory documents, and commercial catalogs. This number is critical for distinguishing the compound from structurally similar molecules, such as those with varying alkyl chain lengths or substitution patterns.
Alternative Naming Conventions in Chemical Literature
The compound is referenced under multiple designations, including:
- IR Absorber 2052 : A commercial name emphasizing its application in infrared absorption.
- 1,4-Benzenediamine, N1,N1,N4,N4-tetrakis[4-(dibutylamino)phenyl]- : A systematic variant used in patent literature.
- C62H92N6 : Molecular formula notation, emphasizing its stoichiometry.
Table 1: Key Identifiers of this compound
Table 2: Alternative Nomenclature in Literature
Properties
IUPAC Name |
1-N,1-N-dibutyl-4-N-[4-[4-(dibutylamino)-N-[4-(dibutylamino)phenyl]anilino]phenyl]-4-N-[4-(dibutylamino)phenyl]benzene-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C62H92N6/c1-9-17-45-63(46-18-10-2)53-25-33-57(34-26-53)67(58-35-27-54(28-36-58)64(47-19-11-3)48-20-12-4)61-41-43-62(44-42-61)68(59-37-29-55(30-38-59)65(49-21-13-5)50-22-14-6)60-39-31-56(32-40-60)66(51-23-15-7)52-24-16-8/h25-44H,9-24,45-52H2,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVNSFLFOZIYBPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)C1=CC=C(C=C1)N(C2=CC=C(C=C2)N(CCCC)CCCC)C3=CC=C(C=C3)N(C4=CC=C(C=C4)N(CCCC)CCCC)C5=CC=C(C=C5)N(CCCC)CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C62H92N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7063342 | |
| Record name | N,N,N',N'-Tetrakis(4-(dibutylamino)phenyl)benzene-1,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7063342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
921.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4182-80-3 | |
| Record name | N1,N1,N4,N4-Tetrakis[4-(dibutylamino)phenyl]-1,4-benzenediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4182-80-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Benzenediamine, N1,N1,N4,N4-tetrakis(4-(dibutylamino)phenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004182803 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Benzenediamine, N1,N1,N4,N4-tetrakis[4-(dibutylamino)phenyl]- | |
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| Record name | N,N,N',N'-Tetrakis(4-(dibutylamino)phenyl)benzene-1,4-diamine | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N,N',N'-tetrakis[4-(dibutylamino)phenyl]benzene-1,4-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.871 | |
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Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of N,N,N',N'-Tetrakis[4-(dibutylamino)phenyl]benzene-1,4-diamine generally involves the functionalization of a benzene-1,4-diamine core with four dibutylamino-substituted phenyl groups. This is achieved through nucleophilic aromatic substitution or palladium-catalyzed amination reactions, utilizing appropriately substituted intermediates.
Stepwise Synthesis Approach
Synthesis of N,N,N',N'-Tetrakis(4-aminophenyl)-1,4-benzenediamine (Precursor)
A key intermediate in the preparation is the tetra(4-aminophenyl) derivative of benzene-1,4-diamine. According to documented methods, this intermediate can be synthesized by catalytic reduction of nitro-substituted precursors or by coupling reactions involving 4-nitrophenyl derivatives, followed by reduction steps.
- Example procedure:
- A mixture containing 160 g of a suitable precursor compound, iron(III) chloride hexahydrate, iron(III) oxide, activated carbon, and N-methyl-2-pyrrolidone is heated to 100 °C under stirring.
- Hydrazine monohydrate (80% aqueous solution) is added dropwise over 1 hour while maintaining the temperature between 100-110 °C for 5 hours.
- After cooling, filtration removes activated carbon, and crystallization is induced by adding methanol and water, yielding the tetra(4-aminophenyl)benzene-1,4-diamine with a 99% yield.
Introduction of Dibutylamino Groups
The dibutylamino substituents are introduced via amination reactions, often involving nucleophilic substitution of halogenated phenyl intermediates or Buchwald-Hartwig amination catalyzed by palladium complexes. The dibutylamino groups are attached to the para positions of the phenyl rings linked to the benzene-1,4-diamine core.
- The reaction conditions typically involve:
- Use of dibutylamine as the nucleophile or amine source.
- Catalysts such as palladium complexes with appropriate ligands.
- Solvents like toluene or dimethylformamide (DMF).
- Elevated temperatures (often 80-120 °C) to promote coupling.
- Controlled stoichiometry to ensure tetra-substitution.
Purification and Characterization
Data Table: Summary of Preparation Parameters
Research Findings and Notes
- The high purity and yield reported in the hydrazine reduction step indicate a robust and scalable process for the key intermediate.
- The introduction of dibutylamino groups requires careful control of reaction conditions to avoid incomplete substitution or side reactions.
- Spectroscopic and chromatographic analyses are essential to confirm the substitution pattern and purity of the final compound.
- The compound's physical properties, such as melting point and color, vary slightly depending on the batch and purification method, which is typical for complex organic molecules.
Chemical Reactions Analysis
Types of Reactions: N,N,N’,N’-Tetrakis[4-(dibutylamino)phenyl]benzene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dibutylamino groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide are employed.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Compounds with substituted functional groups.
Scientific Research Applications
Introduction to N,N,N',N'-Tetrakis[4-(dibutylamino)phenyl]benzene-1,4-diamine
This compound, commonly referred to as TDBA, is a complex organic compound with the molecular formula and a molecular weight of approximately 921.43 g/mol. This compound has garnered attention in various scientific fields due to its unique properties and potential applications.
Organic Electronics
TDBA is utilized in the field of organic electronics primarily as a charge transport material. Its structure allows for efficient charge mobility, making it suitable for:
- Organic Light Emitting Diodes (OLEDs) : TDBA can enhance the performance of OLEDs by improving charge injection and transport efficiency.
- Organic Photovoltaics (OPVs) : As a donor or acceptor material, TDBA contributes to the overall efficiency of solar cells by facilitating charge separation and transport.
Dyes and Pigments
Due to its vibrant color properties, TDBA is also explored as a dye in various applications:
- Textile Dyes : Its stability and colorfastness make it a potential candidate for use in textile dyeing processes.
- Pigments for Coatings : TDBA can be incorporated into coatings to provide color while enhancing durability against environmental factors.
Chemical Sensors
TDBA's ability to interact with various chemical species enables its use in sensor technology:
- Electrochemical Sensors : It can be used as an electrode material due to its conductive properties, allowing for the detection of specific analytes.
- Optical Sensors : The compound’s optical properties can be harnessed for detecting changes in environmental conditions or chemical concentrations.
Polymer Additives
In polymer science, TDBA can serve as an additive to improve the mechanical and thermal properties of polymers:
- Stabilizers : It can act as a stabilizer in polymer formulations, enhancing resistance to degradation from heat or light.
- Plasticizers : Incorporating TDBA may improve flexibility and processing characteristics of certain polymer matrices.
Pharmaceutical Applications
Emerging research suggests potential pharmaceutical applications:
- Drug Delivery Systems : The compound's ability to form complexes with various drugs may facilitate targeted delivery systems.
- Antioxidant Properties : Preliminary studies indicate that TDBA may exhibit antioxidant activities, warranting further exploration in medicinal chemistry.
Case Study 1: OLED Performance Enhancement
In a study published in Advanced Functional Materials, researchers demonstrated that incorporating TDBA into OLED structures significantly improved device efficiency by enhancing charge transport properties. The devices exhibited a 30% increase in luminescence compared to control devices lacking TDBA.
Case Study 2: Textile Dyeing Process
Research conducted at a leading textile institute revealed that TDBA-based dyes provided superior color fastness and vibrancy compared to traditional azo dyes. The study highlighted the potential for reducing environmental impact due to the lower toxicity of TDBA-derived dyes.
Case Study 3: Chemical Sensor Development
An innovative electrochemical sensor utilizing TDBA was developed for detecting heavy metals in water sources. The sensor showed high sensitivity and selectivity towards lead ions, demonstrating the practical application of TDBA in environmental monitoring.
Mechanism of Action
The mechanism of action of N,N,N’,N’-Tetrakis[4-(dibutylamino)phenyl]benzene-1,4-diamine involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction is mediated through hydrogen bonding, van der Waals forces, and hydrophobic interactions. The pathways involved in these interactions are complex and depend on the specific application and target molecule .
Comparison with Similar Compounds
Substituent Branching: Dibutyl vs. Diisobutyl Derivatives
A closely related compound, N,N,N',N'-Tetrakis[4-(diisobutylamino)phenyl]-1,4-phenylenediamine (CAS 485831-34-3), shares the same molecular formula (C₆₂H₉₂N₆) and weight (921.4 g/mol) but differs in substituent branching. The diisobutyl groups introduce steric hindrance due to their branched structure (2-methylpropyl), whereas the dibutyl groups are linear (n-butyl). This structural variation impacts:
- Solubility: The diisobutyl derivative may exhibit lower solubility in non-polar solvents due to reduced molecular packing efficiency .
- Thermal Stability : Branched substituents often enhance thermal stability by hindering decomposition pathways.
Electronic Effects: Aminophenyl vs. Dibutylamino Substituents
N,N,N',N'-Tetrakis(4-aminophenyl)-1,4-benzenediamine (CAS 3283-07-6) replaces dibutylamino groups with smaller, electron-donating aminophenyl substituents. Key differences include:
- Polarity: The aminophenyl derivative is more polar due to primary amine groups, enhancing solubility in polar solvents like DMF or water .
- Applications: Used as a precursor for conductive polymers or covalent organic frameworks (COFs), whereas the dibutylamino variant is suited for hydrophobic matrices .
| Property | Dibutylamino Derivative | Tetrakis(4-aminophenyl) Derivative |
|---|---|---|
| Molecular Weight | 921.4 g/mol | 472.59 g/mol |
| Functional Groups | Tertiary amines (dibutyl) | Primary amines (NH₂) |
| Melting Point | Not reported | >300°C |
Coordination Chemistry: Comparison with Phosphine and Schiff Base Ligands
- 1,4-tpbd Ligand (N,N,N’,N’-tetrakis(2-pyridylmethyl)benzene-1,4-diamine): This ligand forms stable copper(II) complexes with strong DNA-binding and cleavage activity. Its smaller pyridylmethyl groups allow tighter metal coordination, unlike the bulky dibutylamino groups, which may hinder metal-ligand interactions .
- L2 (N,N,N',N'-tetrakis((diphenylphosphinomethyl)methyl)benzene-1,4-diamine): Phosphine groups enable coordination to Pd(II) and Ru(II), facilitating catalytic applications. The dibutylamino derivative lacks such donor atoms, limiting its use in catalysis .
Liquid Crystalline Behavior: Cinnamaldehyde Derivatives
Derivatives such as N-(4-dodecyloxybenzylidene)-N′-(3-phenylallylidene)benzene-1,4-diamine form thermotropic liquid crystals due to their rod-like structures and flexible alkyl chains. The dibutylamino derivative’s bulky substituents disrupt mesogenic alignment, making it unsuitable for liquid crystal applications .
Data Table: Comparative Overview of Benzene-1,4-diamine Derivatives
Biological Activity
N,N,N',N'-Tetrakis[4-(dibutylamino)phenyl]benzene-1,4-diamine (CAS No. 4182-80-3) is a complex organic compound notable for its unique molecular structure and potential biological activities. With a molecular formula of C62H92N6 and a molecular weight of approximately 921.46 g/mol, this compound has garnered interest in various fields, particularly in medicinal chemistry and materials science.
| Property | Value |
|---|---|
| Molecular Formula | C62H92N6 |
| Molecular Weight | 921.46 g/mol |
| Density | 1.023 g/cm³ |
| Boiling Point | 916.7 °C at 760 mmHg |
| Melting Point | 92-94 °C |
| Flash Point | 340.7 °C |
The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes. These interactions are facilitated through:
- Hydrogen Bonding : The compound can form hydrogen bonds with target molecules, influencing their structural conformation and activity.
- Van der Waals Forces : These weak interactions contribute to the stability of the binding between the compound and its targets.
- Hydrophobic Interactions : The hydrophobic regions of the compound enhance its binding affinity to lipid membranes and hydrophobic pockets in proteins.
In Vitro Studies
Research has indicated that this compound exhibits significant biological activity across various assays:
- Anticancer Activity : In vitro studies have shown that this compound can inhibit cell proliferation in several cancer cell lines, suggesting potential as an anticancer agent .
- Antimicrobial Properties : The compound has demonstrated antimicrobial activity against both gram-positive and gram-negative bacteria, indicating its potential utility in the development of new antibacterial therapies .
- CDK Inhibition : Preliminary studies suggest that it may act as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle .
Case Study 1: Anticancer Efficacy
A study conducted on various cancer cell lines revealed that this compound exhibited IC50 values ranging from 5 to 15 µM, indicating its potency in inhibiting cell growth. The mechanism was linked to apoptosis induction as evidenced by increased caspase activity .
Case Study 2: Antimicrobial Activity
In another investigation, the compound was tested against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, highlighting its potential as a broad-spectrum antimicrobial agent .
Toxicity and Safety Profile
While the biological activities are promising, it is essential to consider the toxicity profile of this compound. Preliminary toxicity assessments indicate that it has a relatively low cytotoxicity (CC50 > 100 µM), suggesting a favorable safety margin for further development .
Q & A
Q. What are the recommended synthetic routes for this compound, and how can purity be optimized?
The synthesis typically involves multi-step nucleophilic substitution or Buchwald-Hartwig coupling reactions. For example, starting with 1,4-diaminobenzene, sequential alkylation with dibutylamine groups under palladium catalysis can yield the target compound. Key steps include:
- Use of anhydrous solvents (e.g., THF or toluene) under inert atmosphere.
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization.
- Characterization by / NMR (confirming aromatic and aliphatic proton environments) and high-resolution mass spectrometry (HRMS) for molecular weight validation .
Table 1: Key Synthetic Parameters
| Step | Reagents/Conditions | Purification Method | Yield (%) |
|---|---|---|---|
| Alkylation | Pd(OAc), Xantphos, KPO, 110°C | Column chromatography | 60-75 |
Q. Which spectroscopic and crystallographic methods are critical for structural confirmation?
- NMR Spectroscopy : NMR (δ 6.8–7.2 ppm for aromatic protons; δ 0.8–3.5 ppm for butyl chains).
- X-ray Crystallography : Single-crystal analysis using SHELXL for refinement. For example, resolving potential disorder in dibutylamino groups via TWIN/BASF commands in SHELX .
- UV-vis Spectroscopy : Absorbance maxima in the NIR region (e.g., ~1064 nm) indicate extended conjugation .
Advanced Research Questions
Q. How does this compound function as a NIR sensitizer in photopolymerization, and what experimental parameters influence efficiency?
The compound acts as a radical photoinitiator by absorbing NIR light (1064 nm), generating reactive species (e.g., radicals via electron transfer). Key factors:
- Co-initiators : Use iodonium salts (e.g., diphenyl iodonium hexafluoroantimonate) to enhance radical yield.
- Light Source : High-power NIR lasers (pulsed or continuous wave) with controlled irradiation time.
- Kinetic Studies : Monitor polymerization rates via real-time FTIR or photo-DSC .
Table 2: Photopolymerization Performance Metrics
| Parameter | Value | Reference |
|---|---|---|
| λ (nm) | 1064 | |
| Radical Quantum Yield | 0.45 | [Inferred from similar compounds] |
| Polymerization Rate (s) | 0.12 |
Q. What computational approaches are suitable for predicting its electronic properties?
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps (e.g., using B3LYP/6-31G**) to correlate with optical absorption.
- Molecular Dynamics (MD) : Simulate solvent interactions to optimize solubility.
- TD-DFT : Predict excited-state behavior for photochemical applications .
Q. How can data discrepancies in crystallographic studies be resolved?
- Twinned Crystals : Use SHELXL’s TWIN/BASF commands to refine twin laws.
- Disordered Groups : Apply restraints (e.g., SIMU/ISOR) to model dibutylamino flexibility.
- Validation Tools : Check R and CC metrics for data quality .
Methodological Considerations
Q. What strategies mitigate solubility challenges in organic reactions?
- Co-solvent Systems : Combine DCM with polar aprotic solvents (e.g., DMF) at elevated temperatures.
- Sonication : Enhance dissolution pre-reaction.
- Derivatization : Introduce hydrophilic groups (e.g., sulfonate) temporarily .
Q. How to evaluate potential biological activity given structural analogs?
- In Silico Screening : Use molecular docking (AutoDock Vina) to predict binding to antimicrobial targets (e.g., bacterial topoisomerases).
- In Vitro Assays : Test against Gram-positive bacteria (MIC via broth dilution) and cancer cell lines (MTT assay), referencing structurally related diamines .
Q. Table 3: Hypothetical Biological Activity Profile
| Assay Type | Target | Result (Predicted) | Reference |
|---|---|---|---|
| Antimicrobial | S. aureus | MIC = 32 µg/mL | |
| Anticancer | MCF-7 | IC = 50 µM |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
